1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester

Catalog No.
S6641814
CAS No.
1172492-28-2
M.F
C14H25NO4
M. Wt
271.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl e...

CAS Number

1172492-28-2

Product Name

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-methylpiperidine-1,2-dicarboxylate

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)9-7-8-10-15(14)12(17)19-13(2,3)4/h6-10H2,1-5H3

InChI Key

QEXWUVYMYNZETI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)C
  • Organic synthesis: The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a useful intermediate in the synthesis of more complex molecules containing a piperidine core with a carboxylic acid functionality. The ester group on the second carbon further enhances its potential as a synthetic building block. ()
  • Medicinal chemistry: Piperidine derivatives are a prevalent scaffold in many drugs. 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester could serve as a starting material for the development of novel therapeutic agents. The methyl group and the carboxylic acid functionality provide opportunities for further chemical modifications to target specific biological processes. ()

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is a chemical compound with the molecular formula C14H25NO4C_{14}H_{25}NO_4 and a molecular weight of approximately 271.36 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester can undergo various chemical transformations, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, enhancing its utility in synthetic pathways.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which is crucial for further functionalization.
  • Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions, where the ethyl ester can be replaced by other nucleophiles.

These reactions highlight its versatility as an intermediate in organic synthesis .

  • Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
  • Neuroactive Properties: Piperidine derivatives have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders.

Further research is necessary to elucidate the specific biological activities associated with this compound .

The synthesis of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Boc Protection: The amine functionality is protected using tert-butoxycarbonyl anhydride under basic conditions.
  • Carboxylic Acid Formation: A suitable carboxylic acid precursor is introduced, followed by esterification with ethanol to yield the ethyl ester.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the introduction of various functional groups and modifications to tailor the compound for specific applications .

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester finds applications primarily in:

  • Synthetic Chemistry: It serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Peptide Synthesis: The Boc protecting group is widely used in peptide chemistry to protect amino acids during coupling reactions.
  • Drug Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities to known bioactive compounds .

Several compounds share structural similarities with 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester. Below is a comparison highlighting their unique features:

Compound NameCAS NumberKey Features
1-Boc-2-piperidinecarboxylic acid98303-20-9Lacks methyl substitution at the 2-position
(S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid955016-25-8Hydroxyl group at position 4
1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate167423-93-0Contains two carboxylic acid groups
(R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid1212176-33-4Features a ketone functionality at position 4
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid198646-60-5Similar to previous but with different stereochemistry

These compounds demonstrate variations in substitution patterns and functional groups, which can influence their reactivity and biological activity. The unique combination of a methyl group and an ethyl ester in 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester contributes to its distinct properties compared to these similar structures .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

271.17835828 g/mol

Monoisotopic Mass

271.17835828 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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